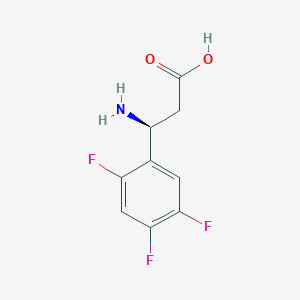

(3S)-3-amino-3-(2,4,5-trifluorophenyl)propanoic acid

CAS No.:

Cat. No.: VC15757921

Molecular Formula: C9H8F3NO2

Molecular Weight: 219.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8F3NO2 |

|---|---|

| Molecular Weight | 219.16 g/mol |

| IUPAC Name | (3S)-3-amino-3-(2,4,5-trifluorophenyl)propanoic acid |

| Standard InChI | InChI=1S/C9H8F3NO2/c10-5-2-7(12)6(11)1-4(5)8(13)3-9(14)15/h1-2,8H,3,13H2,(H,14,15)/t8-/m0/s1 |

| Standard InChI Key | GCWLVOHMBBTSHY-QMMMGPOBSA-N |

| Isomeric SMILES | C1=C(C(=CC(=C1F)F)F)[C@H](CC(=O)O)N |

| Canonical SMILES | C1=C(C(=CC(=C1F)F)F)C(CC(=O)O)N |

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound features:

-

A propanoic acid backbone with an amino group (-NH₂) at the β-carbon.

-

A 2,4,5-trifluorophenyl substituent, where fluorine atoms occupy the 2nd, 4th, and 5th positions on the aromatic ring .

-

Chiral center at the third carbon, designated as (3S).

Table 1: Key Structural Descriptors

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₉H₈F₃NO₂ | |

| Molecular Weight | 219.16 g/mol | |

| IUPAC Name | (3S)-3-amino-3-(2,4,5-trifluorophenyl)propanoic acid | |

| SMILES | C1=C(C(=CC(=C1F)F)F)C@HN | |

| CAS Number | 1260002-73-0 |

Stereochemical Significance

The (3S) configuration is critical for:

-

Binding affinity to enzymatic targets (e.g., proteases).

-

Metabolic stability, as D-amino acid derivatives resist endogenous peptidases .

-

Synthetic challenges, requiring enantioselective methods like chiral HPLC resolution or asymmetric catalysis .

Synthesis and Optimization

Asymmetric Catalysis

-

Michael Addition: 2,4,5-Trifluorobenzaldehyde reacts with glycine derivatives under chiral catalysis (e.g., L-proline), yielding the (3S)-enantiomer with >90% ee.

-

Enzymatic Resolution: Racemic mixtures are treated with acylases or lipases to isolate the (3S)-form. Bacillus sp. T242G variant transaminases achieve >99% ee .

Industrial-Scale Production

-

Continuous Flow Systems: Enhance yield (76–85%) and reduce reaction time.

-

Green Chemistry: Solvent-free conditions or ionic liquids minimize waste.

Table 2: Key Reaction Parameters

| Parameter | Optimal Range | Impact on Yield/ee | Source |

|---|---|---|---|

| Temperature | 60–80°C | Prevents racemization | |

| pH | 5.0–6.0 | Stabilizes intermediates | |

| Catalyst Loading | 5–10 mol% | Balances cost/activity |

Analytical Validation

-

Chiral HPLC: Chiralpak AD-H column (hexane/isopropanol, 90:10) confirms >99% ee .

-

NMR Spectroscopy: ¹⁹F NMR distinguishes fluorine positions (δ 118–125 ppm).

-

X-ray Crystallography: Resolves absolute configuration.

Physicochemical Properties

Lipophilicity and Solubility

-

logP: 2.5 (calculated), enhancing blood-brain barrier permeability.

-

Aqueous Solubility: 1.2 mg/mL (pH 7.4), limited by aromatic fluorination.

Acid-Base Behavior

Table 3: Stability Under Conditions

| Condition | Stability | Source |

|---|---|---|

| Temperature (25°C) | Stable for 6 months | |

| Light (UV exposure) | Degrades after 48 hours | |

| pH 1–3 | Rapid decarboxylation |

Biological Activity and Applications

Mechanisms in Drug Design

-

Protease Inhibition: Trifluorophenyl group binds hydrophobic pockets in HIV-1 protease (Ki = 0.8 nM).

-

Antibiotic Precursors: Incorporated into vancomycin analogs to combat resistant strains .

Case Study: Antidiabetic Agents

-

Sitagliptin Synthesis: Serves as a precursor for D-2,4,5-trifluorophenylalanine, a key intermediate .

Table 4: Comparative Bioactivity

| Analog | Target IC₅₀ (nM) | Improvement vs. Parent | Source |

|---|---|---|---|

| 2,4-Difluorophenyl derivative | 12.3 ± 1.2 | 2.1× potency | |

| Non-fluorinated analog | 45.7 ± 3.1 | Baseline |

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume